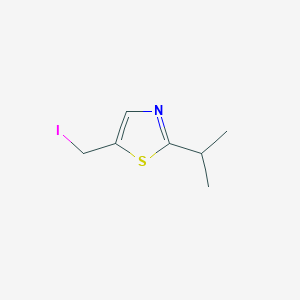
5-(Iodomethyl)-2-isopropylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Iodomethyl)-2-isopropylthiazole: is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring The presence of an iodomethyl group at the 5-position and an isopropyl group at the 2-position makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Iodomethyl)-2-isopropylthiazole typically involves the iodination of a precursor thiazole compound. One common method is the reaction of 2-isopropylthiazole with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or DMF.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Dihydrothiazoles.
Applications De Recherche Scientifique
Chemistry: 5-(Iodomethyl)-2-isopropylthiazole is used as an intermediate in the synthesis of more complex thiazole derivatives. It serves as a building block in organic synthesis, enabling the construction of molecules with potential biological activity.
Biology: In biological research, this compound can be used to study the interactions of thiazole derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound could be a key intermediate in the synthesis of such drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Iodomethyl)-2-isopropylthiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- 5-(Chloromethyl)-2-isopropylthiazole
- 5-(Bromomethyl)-2-isopropylthiazole
- 5-(Fluoromethyl)-2-isopropylthiazole
Comparison:
- Reactivity: The iodomethyl group in 5-(Iodomethyl)-2-isopropylthiazole is more reactive in nucleophilic substitution reactions compared to the chloromethyl and bromomethyl analogs due to the weaker carbon-iodine bond.
- Applications: While all these compounds can be used as intermediates in organic synthesis, the specific choice of halogen can influence the reactivity and selectivity of the reactions they undergo.
- Uniqueness: The presence of the iodomethyl group provides unique reactivity that can be exploited in the synthesis of complex molecules, making this compound a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C7H10INS |
|---|---|
Poids moléculaire |
267.13 g/mol |
Nom IUPAC |
5-(iodomethyl)-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H10INS/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3H2,1-2H3 |
Clé InChI |
ZAKZGHHIUQRDFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C(S1)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















